molecular formula C16H15N3O3 B14630941 Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 54029-21-9

Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B14630941
CAS No.: 54029-21-9
M. Wt: 297.31 g/mol
InChI Key: XVPRZCQQEOPOEX-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure that includes a benzimidazole ring substituted with a phenylmethoxy group and a carbamic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-(phenylmethoxy)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Oxidation and Reduction: The phenylmethoxy group can be oxidized to a phenylmethanol or reduced to a phenylmethyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Hydrolysis: The major product is the corresponding carbamic acid.

    Substitution: Depending on the substituent introduced, various substituted benzimidazole derivatives can be formed.

    Oxidation and Reduction: The products include phenylmethanol or phenylmethyl derivatives.

Scientific Research Applications

Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.

    Methyl phenylcarbamate: Another ester with a phenyl group, but lacking the benzimidazole ring.

    Methyl benzimidazolecarbamate: A related compound with a benzimidazole ring but different substituents.

Uniqueness

Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester is unique due to the presence of both a benzimidazole ring and a phenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54029-21-9

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl N-(6-phenylmethoxy-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C16H15N3O3/c1-21-16(20)19-15-17-13-8-7-12(9-14(13)18-15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

XVPRZCQQEOPOEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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